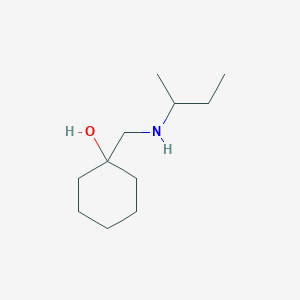
1-((sec-Butylamino)methyl)cyclohexan-1-ol
Overview
Description
1-((sec-Butylamino)methyl)cyclohexan-1-ol is a useful research compound. Its molecular formula is C11H23NO and its molecular weight is 185.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((sec-Butylamino)methyl)cyclohexan-1-ol, also known by its CAS number 1183999-68-9, is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological mechanisms, and relevant research findings.
This compound is characterized by the following chemical properties:
| Property | Description |
|---|---|
| Molecular Formula | C12H23NO |
| Molecular Weight | 197.32 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)NCC1CCCCC1O |
Biological Activity
The biological activity of this compound can be summarized in several key areas:
The compound is believed to interact with various biological targets, particularly in the central nervous system. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving amines. The presence of the sec-butylamino group may enhance its affinity for certain receptors, potentially leading to modulation of neurotransmission.
Anticholinesterase Activity
Preliminary studies indicate that this compound may exhibit anticholinesterase activity. This activity can be significant in treating conditions like Alzheimer's disease, where acetylcholine levels are critical for cognitive function. Anticholinesterase agents inhibit the enzyme acetylcholinesterase, thereby increasing acetylcholine availability at synapses.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:
- Neuroprotective Effects : Research has shown that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, suggesting a neuroprotective role for this compound.
- Inhibition of Inflammatory Pathways : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating neuroinflammatory conditions.
- Pharmacokinetics and Metabolism : Studies on related compounds indicate that metabolic stability and bioavailability are critical factors influencing their efficacy. Understanding these parameters for this compound will be essential for future therapeutic applications.
Research Data Summary
The following table summarizes key research findings related to the compound and its analogs:
Properties
IUPAC Name |
1-[(butan-2-ylamino)methyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-3-10(2)12-9-11(13)7-5-4-6-8-11/h10,12-13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKXCXZSODWTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















